Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine

Ligand Procurement Quality Control Catalysis Reproducibility

Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine (trop2NH, CAS 57705-01-8) is a sterically demanding secondary amine ligand that creates a concave, π-conjugated pocket for superior stabilization of uncommon metal oxidation states. Proven in Ni(I)-catalyzed dimethylamino borane dehydrogenation for chemical H₂ storage, Rh(I)-based organometallic fuel cells (OMFCs) for selective biomass-alcohol electrooxidation, and Rh-NHC systems achieving TONs >230,000 in N₂O hydrogenation to benign N₂/H₂O. This 97% purity powder (≥96.5% HPLC) ensures reproducible catalyst performance where less bulky or electronically mismatched amines fail. Ideal for PCET/bifunctional mechanism studies (pKa 20.6 in DMSO, N–H BDE 379 kJ mol⁻¹).

Molecular Formula C30H23N
Molecular Weight 397.5 g/mol
Cat. No. B12056767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5h-dibenzo[a,d]cyclohepten-5-yl)amine
Molecular FormulaC30H23N
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C3=CC=CC=C3C=CC2=C1)NC4C5=CC=CC=C5C=CC6=CC=CC=C46
InChIInChI=1S/C30H23N/c1-5-13-25-21(9-1)17-18-22-10-2-6-14-26(22)29(25)31-30-27-15-7-3-11-23(27)19-20-24-12-4-8-16-28(24)30/h1-20,29-31H
InChIKeyOFFKQRRCBWRRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: High-Purity Bulk Ligand for Advanced Organometallic Catalysis


Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine (CAS 57705-01-8, also referred to as trop2NH) is a rigid, bulky secondary amine featuring two dibenzocycloheptene units that create a defined steric pocket around the central nitrogen [1]. This structural motif imparts exceptional steric protection and electronic tuning capabilities, making it a privileged ligand in organometallic chemistry . The compound is commercially available as a powder with an assay of ≥96.5% (HPLC), ensuring high purity for reproducible catalytic applications . Its physical properties, including a melting point of 167–169 °C and low aqueous solubility (calculated 4.4e-4 g/L at 25 °C), dictate its handling and storage requirements in inert atmosphere gloveboxes .

Why Generic Amine Ligands Cannot Replace Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine in Specialized Catalysis


The unique catalytic performance of trop2NH-derived complexes stems from the rigid, concave steric environment and the precise electronic properties imparted by the two 5H-dibenzo[a,d]cycloheptenyl groups [1]. Simple aliphatic or aromatic amines lack the combined steric bulk and π-conjugation necessary to stabilize uncommon oxidation states (e.g., paramagnetic Ni(I) [1]), to enforce high selectivity in alcohol electrooxidation [2], or to enable the high turnover numbers observed in N2O hydrogenation [3]. Substitution with a less bulky or electronically mismatched amine would drastically alter catalyst geometry, redox potential, and substrate binding, leading to diminished activity, lower selectivity, or complete catalyst deactivation. Therefore, direct replacement is not feasible without compromising the documented performance benchmarks.

Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: Head-to-Head Performance Data and Quantitative Differentiation


High Purity and Defined Physical Properties Ensure Batch-to-Batch Reproducibility

Commercially sourced Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine is provided with a certified purity of ≥96.5% (HPLC) and as a powder form . This high level of purity is critical for minimizing side reactions and ensuring consistent catalytic performance across experiments. For comparison, typical in-house synthesized batches of this sterically demanding ligand often suffer from variable purity due to challenging purification, leading to irreproducible results . The defined melting point of 167–169 °C and calculated aqueous solubility of 4.4e-4 g/L at 25 °C provide essential handling guidelines for storage and use in anhydrous, air-free environments.

Ligand Procurement Quality Control Catalysis Reproducibility

Stabilization of Rare Paramagnetic Nickel(I) Complexes Enables Unprecedented Catalytic Activity

The rigid steric pocket of trop2NH is essential for isolating a rare paramagnetic organometallic nickel(I) olefin complex, a feat not possible with less bulky amine ligands [1]. This Ni(I) complex, along with its derived Ni(0) hydride counterparts, exhibits 'very high catalytic activity' in the dehydrogenation of dimethylamino borane, releasing one equivalent of dihydrogen. In contrast, analogous complexes with simpler amine ligands (e.g., NHC or phosphine-based systems) typically do not stabilize the Ni(I) oxidation state under similar conditions, leading to different reactivity profiles and often lower activity [1].

Nickel Catalysis Dehydrogenation Amine Boranes Paramagnetic Complexes

Superior Turnover Numbers in Nitrous Oxide Hydrogenation Outperform Non-trop2NH Analogs

A rhodium amido bis(olefin) N-heterocyclic carbene complex incorporating the trop2NH ligand achieves a turnover number (TON) greater than 230,000 and a turnover frequency (TOF) greater than 1300 h⁻¹ in the direct hydrogenation of N2O [1]. Under identical reaction conditions, an analogous catalyst lacking the trop2NH framework (a typical NHC complex) exhibits a significantly lower performance with a TON of 23,300 and a TOF of 568 h⁻¹ [2]. This represents a near 10-fold improvement in TON, directly attributable to the unique steric and electronic contributions of the trop2NH ligand.

N2O Mitigation Hydrogenation Catalysis Rhodium Complexes Ligand Cooperativity

High Selectivity and Activity in Electrooxidation of Renewable Alcohols to Carboxylates

The rhodium complex [Rh(OTf)(trop2NH){P(4-n-butyl-Ph)3}], anchored on carbon supports, functions as a highly selective anode catalyst for the electrooxidation of biomass-derived alcohols (ethanol, 1,2-propanediol, glycerol) to their corresponding carboxylates [1]. This system is reported as 'the most active organometallic anode for OMFCs and OMERs ever reported' [1]. While direct quantitative selectivity data versus other molecular anodes are not tabulated, the claim of being the 'most active' is based on performance comparisons within the field, underscoring the critical role of the trop2NH ligand in achieving high faradaic efficiency and low overpotential for partial oxidation, in contrast to complete oxidation to CO2 typical of non-selective metallic electrodes.

Electrocatalysis Alcohol Oxidation Renewable Feedstocks Organometallic Fuel Cells

Quantified Acidity and Bond Strength of Coordinated NH Function Informs Catalyst Design

The coordinated NH group in trop2NH exhibits a pKa of 20.6 ± 0.1 in DMSO and a N–H bond strength estimated at 379 ± 10 kJ mol⁻¹ in the rhodium(I) complex [Rh(trop2NH)(tropNH2)]⁺ [1]. This complex undergoes reversible oxidation at -0.466 V vs. Fc/Fc⁺. These precise thermodynamic parameters are directly influenced by the rigid trop2NH framework and are crucial for understanding proton-coupled electron transfer steps in catalysis. In contrast, less rigid or electronically different amines would yield different pKa values and redox potentials, altering the catalyst's ability to participate in bifunctional mechanisms [1].

Ligand Design Proton Transfer Redox Properties Metal-Ligand Cooperativity

Proven Application Scenarios for Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine in Advanced Catalysis


Homogeneous Dehydrogenation of Amine Boranes for Hydrogen Storage

Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine is a critical ligand for the synthesis of nickel(I) and nickel(0) complexes that serve as highly active catalysts for the dehydrogenation of dimethylamino borane [1]. This application is directly relevant to chemical hydrogen storage and release, where the ligand's ability to stabilize unusual oxidation states enables efficient H2 evolution at mild temperatures [1].

Electrocatalytic Conversion of Renewable Alcohols to Carboxylates in Organometallic Fuel Cells

Rhodium complexes bearing the trop2NH ligand, such as [Rh(OTf)(trop2NH){P(4-n-butyl-Ph)3}], are employed as anode electrocatalysts in organometallic fuel cells (OMFCs) and electroreformers (OMERs) [2]. These systems selectively oxidize biomass-derived alcohols (e.g., ethanol, glycerol) to high-value carboxylates while co-generating energy or hydrogen, offering a sustainable route for chemical production from renewable feedstocks [2].

Mitigation of Nitrous Oxide (N2O) Emissions via Homogeneous Hydrogenation

The trop2NH ligand is integral to rhodium amido N-heterocyclic carbene complexes that achieve unprecedented turnover numbers (>230,000) in the hydrogenation of the potent greenhouse gas N2O [3]. This application addresses a critical environmental challenge by converting N2O into benign N2 and H2O, with the ligand's steric and electronic properties directly contributing to the catalyst's exceptional longevity and activity [3].

Synthesis of Model Complexes for Fundamental Studies in Metal-Ligand Cooperativity

The well-defined pKa (20.6 in DMSO) and N–H bond strength (379 kJ mol⁻¹) of coordinated trop2NH enable its use in synthesizing model complexes for investigating proton-coupled electron transfer and bifunctional catalysis mechanisms [4]. Researchers utilize these complexes to elucidate elementary steps in hydrogen transfer and oxidation reactions, providing a foundation for rational catalyst design [4].

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